1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol
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Overview
Description
1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted dihydroxybenzopyran with aminomethylating agents can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application .
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce more saturated benzopyran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may interact with calcium channels, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A structural analogue used in the treatment of neuropathic pain and seizures.
Pregabalin: Another analogue with similar therapeutic applications.
Cyclohexane derivatives: Compounds with similar structural motifs but different functional groups .
Uniqueness
1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol stands out due to its unique combination of a benzopyran core with aminomethyl and phenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHGRZPINGKYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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